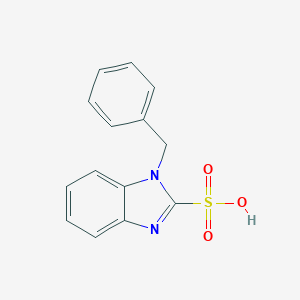

1-benzyl-1H-benzimidazole-2-sulfonic acid

Übersicht

Beschreibung

1-benzyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that features a benzimidazole core structure with a benzyl group at the 1-position and a sulfonic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-benzyl-1H-benzimidazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method is efficient and yields the desired sulfonic acid derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The thiol precursor can be oxidized to form the sulfonic acid derivative.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Reduction: The sulfonic acid group can be reduced under specific conditions to form sulfinic or sulfenic acid derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and potassium hydroxide are commonly used for the oxidation of thiol to sulfonic acid.

Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions on the benzyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of the sulfonic acid group.

Major Products

Oxidation: The major product is this compound.

Substitution: Substituted benzimidazole derivatives with various functional groups on the benzyl ring.

Reduction: Reduced forms of the sulfonic acid group, such as sulfinic or sulfenic acids.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-benzyl-1H-benzimidazole-2-sulfonic acid, as antiviral agents. For instance, benzimidazole derivatives have shown efficacy against viruses such as HIV and enteroviruses. A study demonstrated that specific benzimidazole compounds exhibited significant inhibitory effects on HIV-1 integrase activity, suggesting their potential as therapeutic agents against HIV .

Table 1: Antiviral Efficacy of Benzimidazole Derivatives

| Compound Name | Virus Type | IC50 (μg/ml) | Reference |

|---|---|---|---|

| This compound | HIV-1 | Not specified | |

| 5-Acetyl-2-arylbenzimidazole | BVDV | 1.11 | |

| 2′-deoxy-2′-fluoro-benzimidazole | HSV | 104 |

Antiparasitic Activity

The compound has also been evaluated for its anthelmintic properties. In vitro studies have shown that derivatives of benzimidazole can interfere with tubulin polymerization, which is crucial for the survival of parasitic organisms. This mechanism underlies the antiparasitic activity observed in compounds derived from this compound .

Table 2: Antiparasitic Activity of Benzimidazole Derivatives

UV Protection

Benzimidazole derivatives are being explored as UV filters in sunscreen formulations. The sulfonic acid group enhances water solubility and photostability, making these compounds suitable for use in cosmetic products aimed at protecting skin from harmful UV radiation .

Table 3: Properties of Benzimidazole-based UV Filters

Building Blocks in Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various modifications that can lead to new compounds with desired biological activities or material properties .

Table 4: Synthetic Applications of Benzimidazole Derivatives

Case Study: Antiviral Activity Against HIV

A comprehensive study synthesized a series of benzimidazolyl diketo acid derivatives, including those based on this compound. These derivatives were tested for their ability to inhibit HIV replication in vitro, showing promising results comparable to existing antiviral drugs .

Case Study: Antiparasitic Effects

Another investigation focused on the synthesis of hydrazone derivatives from benzimidazoles, reporting significant anthelmintic activity against T. spiralis. The mechanism was linked to the disruption of microtubule formation within the parasite .

Wirkmechanismus

The mechanism of action of 1-benzyl-1H-benzimidazole-2-sulfonic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit glutamate racemase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the normal function of the enzyme, leading to antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

1-benzyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives:

1H-benzimidazole-2-sulfonic acid: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

2-phenylbenzimidazole: Features a phenyl group instead of a benzyl group, leading to different steric and electronic properties.

4-(1H-benzo[d]imidazol-2-yl)aniline: Contains an aniline group, which can participate in different types of chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Benzyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound characterized by its benzimidazole core and sulfonic acid functionality. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzyl group at the 1-position and a sulfonic acid group at the 2-position of the benzimidazole ring. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. Notably, it has been shown to inhibit glutamate racemase, an enzyme crucial for bacterial cell wall synthesis, indicating its potential as an antibacterial agent.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds with a benzimidazole nucleus can exhibit significant activity against various pathogens:

- Antibacterial Activity : Studies have reported that derivatives similar to this compound demonstrate effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 100 μg/ml against pathogens like Salmonella typhi and Escherichia coli .

- Antifungal Activity : The compound also displays antifungal activity, with MIC values reported as low as 25 μg/ml against Candida albicans, outperforming standard antifungal agents like griseofulvin .

Other Pharmacological Activities

The biological profile of benzimidazole derivatives extends beyond antimicrobial effects:

- Anticancer Properties : Benzimidazole derivatives have been investigated for their anticancer potential. They act by inhibiting key pathways involved in cancer cell proliferation and survival .

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the benzimidazole ring can enhance or diminish its efficacy:

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Benzyl group presence | Increases lipophilicity and binding affinity |

| 2 | Sulfonic acid group | Enhances solubility and bioavailability |

| 5 | Additional substituents (e.g., halogens) | Can increase antimicrobial potency |

Case Studies

Several studies have documented the synthesis and evaluation of benzimidazole derivatives, including this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and evaluated their antimicrobial activity using broth microdilution methods. Compounds demonstrated significant antibacterial effects against multiple strains, establishing a correlation between structural modifications and enhanced bioactivity .

- Pharmacological Review : A comprehensive review summarized the pharmacological activities of benzimidazole derivatives, highlighting their broad-spectrum effectiveness against infections and cancers. The review emphasized the importance of structural diversity in optimizing therapeutic applications .

Eigenschaften

IUPAC Name |

1-benzylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYLMBSADYHHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378260 | |

| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90331-20-7 | |

| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.